REACTION_CXSMILES
|
C(=O)(OCC(F)(F)C(F)(F)C(F)(F)C(F)F)OCC(F)(F)C(F)(F)C(F)(F)C(F)F.FC(F)(C(F)(F)C(F)(F)C(F)F)C[NH:34][C:35](=[O:62])[O:36][CH2:37][C:38]1[CH:43]=[CH:42][CH:41]=[C:40]([CH2:44][O:45][C:46](=[O:61])[NH:47]CC(F)(F)C(F)(F)C(F)(F)C(F)F)[CH:39]=1>>[C:46](=[O:61])([O:45][CH2:44][C:40]1[CH:41]=[CH:42][CH:43]=[C:38]([CH2:37][O:36][C:35](=[O:62])[NH2:34])[CH:39]=1)[NH2:47]
|
Name
|
bis(2,2,3,3,4,4,5,5-octafluoropentyl) carbonate
|
Quantity
|
80.5 g
|
Type
|
reactant
|
Smiles
|
C(OCC(C(C(C(F)F)(F)F)(F)F)(F)F)(OCC(C(C(C(F)F)(F)F)(F)F)(F)F)=O
|
Name
|
m-xylylene bis(2,2,3,3,4,4,5,5-octafluoropentyl carbamate)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(CNC(OCC1=CC(=CC=C1)COC(NCC(C(C(C(F)F)(F)F)(F)F)(F)F)=O)=O)(C(C(C(F)F)(F)F)(F)F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
synthesized in the above Synthesis Example 4 in place of BTFC, and it
|
Type
|
CUSTOM
|
Details
|
Analytical Results of mass fragments of XDC-4
|
Name
|
|
Type
|
|
Smiles
|
C(N)(OCC1=CC(=CC=C1)COC(N)=O)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 98.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |